molecular formula C14H14N4O2S B1312373 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid CAS No. 482616-17-1

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid

Cat. No. B1312373
M. Wt: 302.35 g/mol
InChI Key: BGLOROCVNRIKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid” is a heterocyclic compound with a molecular formula of C13H12N4O2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 288.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Application in Proteomics Research

The compound is used in proteomics research . However, the specific application and experimental procedures were not detailed in the source.

Application in Cancer Therapy

The compound is structurally similar to a class of molecules known as 5H-[1,2,4]triazino[5,6-b]indole derivatives , which have been designed and synthesized for use in cancer therapy . These derivatives selectively bind to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes their cytotoxicity . They have shown strong antiproliferative activity in vitro against various cancer cells . The compound 3k, in particular, has shown IC50 values of 0.59, 0.86, 1.31, and 0.92 μM against A549, MCF-7, Hela, and HepG-2 cells, respectively . It induces significant apoptosis in A549 cells in dose and time-dependent manners .

Application in DNA Binding

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, which is structurally similar to our compound of interest, have been reported to have potent DNA binding behavior . The outcomes reveal that the complexes interact with DNA via non-covalent groove binding and electrostatic interactions .

Application in Antimalarial, Antidepressant, and Antileishmanial Activity

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial , antidepressant , and antileishmanial activity. However, the specific application and experimental procedures were not detailed in the source.

Application in Topoisomerase Inhibition

SW044248, a cell permeable, indolotriazine-based compound that is structurally similar to our compound of interest, selectively inhibits topoisomerase 1 (Top 1), but not Top 2, catalyzed DNA decatenation in a manner distinct from that of camptothecin .

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with care, following appropriate safety protocols.

properties

IUPAC Name

3-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLOROCVNRIKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid

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